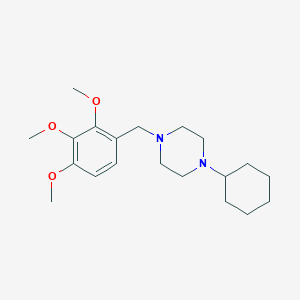![molecular formula C16H17NO4 B5753000 N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide, also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide is not fully understood, but it has been suggested to act through the inhibition of NF-κB signaling and the activation of Nrf2 signaling pathways. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of neuronal survival. N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has also been shown to increase the expression of antioxidant and detoxification genes, indicating its potential as a treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has limitations such as its low water solubility, which can affect its bioavailability and limit its potential therapeutic applications.
Zukünftige Richtungen
For N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide research include the investigation of its potential as a treatment for inflammatory and neurodegenerative diseases, the optimization of its synthesis and purification methods, and the development of novel formulations to improve its bioavailability. Additionally, the investigation of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide’s potential as a therapeutic agent for other diseases such as cancer and diabetes should be explored.
Conclusion:
In conclusion, N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide as a therapeutic agent.
Synthesemethoden
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide can be synthesized through several methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-(hydroxymethyl)aniline in the presence of a base, or the reaction of 3,4-dimethoxybenzoic acid with 2-(hydroxymethyl)aniline in the presence of a dehydrating agent. The yield and purity of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide can be improved through purification methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types, indicating its potential as a treatment for inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-8-7-11(9-15(14)21-2)16(19)17-13-6-4-3-5-12(13)10-18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOJOMLWNOVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)


![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)